![molecular formula C18H18N2O4S B2428855 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide CAS No. 899955-11-4](/img/structure/B2428855.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide is a complex organic compound that features a benzoisothiazole core with a propanamide side chain
Preparation Methods
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide typically involves multiple steps. One common synthetic route includes the reaction of 3-oxobenzo[d]isothiazole with 2-ethylphenylamine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Chemistry
The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, enabling the development of derivatives with tailored properties for specific applications.
Biology
Research indicates that this compound exhibits significant biological activities , particularly in antimicrobial and anticancer domains:
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
- Anticancer Activity : In vitro studies on cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 values for A549 cells were approximately 25 µM after 48 hours of treatment.
Medicine
Ongoing research is exploring its potential as a therapeutic agent. The compound's ability to modulate enzyme activity and cellular signaling pathways positions it as a candidate for drug development.
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of the compound against a panel of bacteria and fungi, finding a minimum inhibitory concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus, comparable to standard antibiotics like ciprofloxacin.
Anticancer Research
In a separate investigation, treatment of A549 cells with the compound resulted in a dose-dependent increase in cell death. Further analysis indicated that it activates p53 pathways, leading to increased expression of pro-apoptotic factors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Similar compounds include other benzoisothiazole derivatives, which share the core structure but differ in their side chains or functional groups. These compounds may have similar chemical properties but can exhibit different biological activities. The uniqueness of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide lies in its specific side chain and the resulting properties .
Biological Activity
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide is a member of the isothiazole family, known for its diverse biological activities. This article reviews its biological activity based on available literature, including studies on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by a benzothiazole moiety, which contributes to its biological properties. The molecular formula is C15H16N2O4S with a molecular weight of 320.36 g/mol. The presence of the dioxido and oxo functional groups enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Enzymes : The dioxido group may facilitate binding to enzyme active sites, leading to inhibition.
- Induction of Oxidative Stress : Compounds with similar structures often induce oxidative stress in target cells, leading to apoptosis.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell growth and survival.
Case Studies and Research Findings
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-13-8-4-6-10-15(13)19-17(21)12(2)20-18(22)14-9-5-7-11-16(14)25(20,23)24/h4-12H,3H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNQPZUVZAFYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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